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Compound of Interest

Compound Name: Azepan-3-one

Cat. No.: B168768

A detailed guide for researchers and drug development professionals on the spectroscopic
characteristics of Azepan-3-one, Piperidin-3-one, and Cyclohexanone.

This guide provides a comprehensive comparison of the spectroscopic data for Azepan-3-one
and its smaller ring analogues, Piperidin-3-one and Cyclohexanone. Understanding the
spectral properties of these cyclic ketones is crucial for their identification, characterization, and
utilization in synthetic chemistry and drug discovery. While comprehensive data for Azepan-3-
one is limited in publicly accessible databases, this guide presents available data for its
derivative, 1-methyl-1H-azepin-3(2H)-one, and for the N-Boc protected form of Piperidin-3-one,
alongside the well-documented data for Cyclohexanone.

Structural Comparison

Azepan-3-one, a seven-membered heterocyclic ketone, along with its six-membered
(Piperidin-3-one) and carbocyclic (Cyclohexanone) analogues, share a common ketone
functional group, which dominates many of their spectral features. The key differences arise
from the ring size and the presence and position of the nitrogen heteroatom.

Azepan-3-one Piperidin-3-one Cyclohexanone

Azepan-3-one \ Ring Contraction N Piperidin-3-one N to CH2 p Cyclohexanone
(CsH11NO) J (CsHsNO) (CsH100)
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Fig. 1: Structural relationship of the compared cyclic ketones.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for Azepan-3-one (as a
derivative), N-Boc-Piperidin-3-one, and Cyclohexanone.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of these compounds is the strong absorption
band corresponding to the C=0 stretching vibration, typically found in the region of 1700-1725
cm~1, The presence of the N-H bond in unprotected Azepan-3-one and Piperidin-3-one would
also be indicated by a characteristic absorption in the 3300-3500 cm~1 region.

Compound Key IR Absorptions (cm~?)

~2950-2850 (C-H stretch), ~1715 (C=0 stretch)
[1]

Cyclohexanone

Data not readily available. Expected: ~2950-
N-Boc-Piperidin-3-one 2850 (C-H stretch), ~1710 (C=0 stretch,
ketone), ~1690 (C=0 stretch, carbamate)

Data not readily available. Expected: ~3300 (N-
Azepan-3-one H stretch), ~2950-2850 (C-H stretch), ~1705
(C=0 stretch)

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectra are characterized by signals in the aliphatic region. The protons alpha to
the carbonyl group are typically deshielded and appear at a lower field (higher ppm) compared
to the other ring protons. The presence of a nitrogen atom in Azepan-3-one and Piperidin-3-
one influences the chemical shifts of adjacent protons.
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Chemical Shift (5,

Compound Proton Multiplicity
ppm)
Cyclohexanone a-CH:2 ~2.3-2.5 t
B, y-CHz ~1.8 m
N-Boc-Piperidin-3-
-C(CHs)s3 1.47 s
one[2]
Ring CH2 1.98, 2.47, 3.59, 4.04 m,tt s
1-methyl-1H-azepin- n
N-CHs Not specified

3(2H)-one

o0H 3.57 (2-H), 6.17
Ring Protons (4-H), 6.84 (5-H), 5.17
(6-H), 6.72 (7-H)

Note: The data for 1-methyl-1H-azepin-3(2H)-one corresponds to an unsaturated and
substituted analogue, and thus the chemical shifts are significantly different from what would be
expected for the saturated Azepan-3-one.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbonyl carbon is the most deshielded and appears at a characteristic downfield shift of
>200 ppm. The other aliphatic carbons appear in the range of 20-60 ppm.
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Compound Carbon Chemical Shift (6, ppm)
Cyclohexanone[1] C=0 ~210

a-C ~42

B-C ~27

y-C ~25

N-Boc-Piperidin-3-one C=0 (ketone) Not readily available

C=0 (carbamate) Not readily available

-C(CHs)s Not readily available

Ring Carbons Not readily available

1-methyl-1H-azepin-3(2H)-one  C=0

180.21

62.25 (C-2), 123.33 (C-4),
Ring Carbons 142.01 (C-5), 99.41 (C-6),
147.19 (C-7)

Mass Spectrometry (MS)

The molecular ion peak (M*) in the mass spectrum corresponds to the molecular weight of the

compound. Common fragmentation patterns for cyclic ketones involve alpha-cleavage.

Molecular Weight ( Key Mass

Compound Molecular Formula
g/mol ) Fragments (m/z)
98 (M+), 83, 70, 55,
Cyclohexanone CeH100 98.14 42
Piperidin-3-one CsHsNO 99.13 Not readily available
Azepan-3-one CeH11NO 113.16 Not readily available
Experimental Protocols
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The spectroscopic data presented in this guide are typically acquired using standard analytical
techniques.

NMR Spectroscopy

1H and 3C NMR spectra are generally recorded on a spectrometer operating at a frequency of
300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds), with tetramethylsilane (TMS) used as an internal
standard (6 = 0.00 ppm).

IR Spectroscopy

Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid
samples are typically analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Solid
samples can be analyzed as a KBr pellet or as a mull in Nujol.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (El) source. The sample is
introduced into the mass spectrometer, where it is ionized by a beam of high-energy electrons.
The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Conclusion

This guide provides a comparative overview of the spectroscopic data for Azepan-3-one and
its analogues. While complete data for Azepan-3-one remains elusive in public domains, the
provided information on its derivative and the analogues offers valuable insights for
researchers. The distinct spectral features arising from the ring size and the presence of the
nitrogen atom allow for the differentiation of these important cyclic ketones. Further studies are
warranted to fully characterize the spectroscopic properties of Azepan-3-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3-one and its Analogues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168768#spectroscopic-data-comparison-of-azepan-
3-one-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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